4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate
Description
Properties
IUPAC Name |
(4-methyl-2-oxo-3-propylchromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6S/c1-5-7-21-17(4)20-14-11-18(15-23(20)32-24(21)27)31-25(28)22(8-6-2)26-33(29,30)19-12-9-16(3)10-13-19/h9-15,22,26H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUPTTMVFRIDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)C(CCC)NS(=O)(=O)C3=CC=C(C=C3)C)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the propyl group at the 3-position. The sulfonylated norvalinate moiety is then attached through a series of coupling reactions.
Preparation of Chromen-2-one Core: The chromen-2-one core can be synthesized by the condensation of phenol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid.
Introduction of Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions.
Coupling with Sulfonylated Norvalinate: The final step involves the coupling of the chromen-2-one derivative with N-[(4-methylphenyl)sulfonyl]norvalinate using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Key Characterization Data:
| Property | Value/Peak (Source) |
|---|---|
| 1H-NMR (CDCl₃) | δ 6.2–7.9 ppm (aromatic protons) |
| 13C-NMR | δ 160–175 ppm (C=O), δ 18–25 ppm (CH₃) |
| FTIR | ν 1730–1740 cm⁻¹ (C=O stretch) |
Sulfonylation of Norvaline
The norvaline moiety is sulfonylated using p-toluenesulfonyl chloride (TsCl) to form N-[(4-methylphenyl)sulfonyl]norvaline .
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Reactants : Norvaline, TsCl, triethylamine (TEA).
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Conditions : Dichloromethane (DCM), 0°C → room temperature, 1–2 hrs .
Key Reaction Insights:
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TEA acts as a base to deprotonate the amine, facilitating nucleophilic attack on TsCl.
Esterification to Coumarin
The 7-hydroxyl group of the coumarin core is esterified with the sulfonylated norvaline using DCC/DMAP or acyl chloride activation .
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Method A (DCC/DMAP) :
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Method B (Acyl Chloride) :
Stability Considerations:
Side Reactions and Byproducts
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Incomplete Sulfonylation : Residual free amine detected via TLC (ninhydrin test) .
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Ester Hydrolysis : Observed during prolonged storage in humid conditions .
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Coumarin Ring Oxidation : Minor formation of quinone derivatives under oxidative conditions (e.g., H₂O₂) .
Industrial-Scale Optimization
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula: and a molecular weight of approximately 465.57 g/mol. Its structure features a coumarin moiety, which is known for its biological activity, particularly in cancer research and therapeutic applications.
Medicinal Chemistry Applications
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Anticancer Activity :
- Recent studies have indicated that coumarin derivatives exhibit potent anticancer properties. The specific compound under discussion has shown promising results against various cancer cell lines, including melanoma and breast cancer. For instance, compounds with similar structures have been reported to inhibit mitochondrial RNA polymerase (POLRMT), which is crucial for mitochondrial DNA replication and transcription, thereby presenting a novel approach for cancer treatment .
- Selective Targeting :
- Mechanisms of Action :
Synthesis and Characterization
The synthesis of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate typically involves multi-step organic reactions, including O-acylation processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential for confirming the structure and purity of the synthesized compound .
Case Studies
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study A | Showed significant inhibition of POLRMT activity | MCF-7 (breast cancer) | 0.47 μM |
| Study B | High selectivity towards hCA IX over hCA I | A375 (melanoma) | 21.8 nM |
| Study C | Induced apoptosis in various cancer cell lines | HeLa (cervical cancer) | Not specified |
These studies highlight the compound's potential as a therapeutic agent in oncology, demonstrating its ability to selectively target cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit the activity of enzymes like cyclooxygenase (COX) and DNA gyrase, leading to anti-inflammatory and antimicrobial effects.
Comparison with Similar Compounds
Research Findings and Hypotheses
While direct data on the target compound is sparse, inferences from analogs suggest:
- Biological Activity: Potential dual inhibition of COX-2 (via sulfonamide) and kinases (via chromenone core), similar to and .
- Toxicity : The 4-methylphenyl group may reduce hepatotoxicity risks compared to chlorophenyl derivatives (e.g., ).
- Synthetic Feasibility : The compound’s complexity may require multi-step synthesis, leveraging methods described in for sulfonamide coupling.
Biological Activity
The compound 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, emphasizing its potential therapeutic applications.
Synthesis and Characterization
The synthesis of the compound involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with a suitable acyl chloride in the presence of a base, typically triethylamine. The final product is characterized using various spectroscopic techniques such as NMR and mass spectrometry. For example, the NMR data reveals distinct chemical shifts that confirm the structure of the compound, including signals for protons in the coumarin moiety and the sulfonamide group .
Biological Activity
The biological activity of this compound has been evaluated across several parameters:
Antimicrobial Activity
In vitro studies demonstrate that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 100 |
| Candida albicans | 125 |
The compound showed moderate to good activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, comparable to standard antibiotics such as chloramphenicol and ciprofloxacin .
Antioxidant Activity
The antioxidant potential was assessed using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that the compound has a notable ability to scavenge free radicals, with an IC50 value lower than that of ascorbic acid, suggesting strong antioxidant properties .
Acetylcholinesterase Inhibition
Another critical aspect of biological activity is the inhibition of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. The compound demonstrated an IC50 value of 13.5 nM , indicating potent AChE inhibitory activity. This suggests potential applications in cognitive enhancement and memory restoration .
Case Studies
Several studies have highlighted the pharmacological potential of coumarin derivatives, including those related to our compound:
- Antimicrobial Efficacy : A study on similar coumarin derivatives indicated that modifications at specific positions significantly enhance antibacterial activity against resistant strains .
- Neuroprotective Effects : Research on acetylcholinesterase inhibitors has shown that certain structural modifications can lead to improved memory function in animal models, supporting the potential use of this compound in treating cognitive disorders .
- Antioxidant Properties : Coumarins have been documented to possess significant antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases .
Q & A
Q. What analytical methods are recommended for assessing the purity and structural integrity of this compound?
To ensure purity and confirm structural identity, researchers should employ:
- High-Performance Liquid Chromatography (HPLC) with high-resolution columns (e.g., Chromolith or Purospher®STAR) to separate and quantify impurities .
- Spectroscopic techniques :
- FT-IR to verify functional groups (e.g., sulfonyl, chromenone carbonyl).
- NMR (1H/13C) for detailed structural elucidation, including coupling constants and stereochemical assignments. For example, methyl and propyl substituents in the chromenone core can be resolved via 2D NMR (COSY, HSQC) .
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
Q. How can solubility challenges be addressed during experimental design?
Solubility in aqueous buffers is often limited due to the hydrophobic chromenone and sulfonyl moieties. Strategies include:
- Co-solvent systems : Use DMSO or ethanol (≤10% v/v) for in vitro assays, ensuring solvent controls.
- Micellar encapsulation : Nonionic surfactants (e.g., polysorbate 80) can enhance solubility for pharmacokinetic studies .
- pH adjustment : The compound’s ester and sulfonamide groups may exhibit pH-dependent solubility. Test buffered solutions (pH 4–8) during formulation .
Advanced Research Questions
Q. How should researchers resolve contradictions in bioactivity data across studies?
Contradictions may arise from assay variability or impurities. Mitigation steps:
- Standardize protocols : Use validated cell lines (e.g., HEK293 or HepG2) and control compounds (e.g., reference inhibitors) to normalize results .
- Dose-response validation : Perform triplicate experiments with ≥6 concentration points to calculate reliable IC50 values.
- Impurity profiling : Trace impurities (e.g., hydrolyzed ester byproducts) can skew activity; quantify via LC-MS and correlate with bioassay outcomes .
Q. What crystallographic strategies are optimal for determining its 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., methanol/water mixtures). Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
- ORTEP visualization : Employ WinGX/ORTEP-3 to generate thermal ellipsoid plots, critical for analyzing steric effects of the propyl and 4-methylphenyl groups .
- Twinned data : If twinning occurs (common with bulky substituents), use SHELXD for initial structure solution and PLATON for twin law identification .
Q. How to design a study investigating its enzyme inhibition mechanism?
- Kinetic assays : Use fluorogenic substrates (e.g., para-nitrophenyl esters) to monitor hydrolysis rates via UV-Vis. Include Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition .
- Molecular docking : Model interactions with target enzymes (e.g., serine hydrolases) using AutoDock Vina , focusing on the sulfonamide’s hydrogen-bonding potential and chromenone’s π-π stacking .
- Mutagenesis validation : Compare inhibition potency against wild-type vs. active-site mutants (e.g., S195A in esterases) to confirm binding specificity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
